molecular formula C12H11Cl2NO B2810800 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one CAS No. 1022891-20-8

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2810800
CAS No.: 1022891-20-8
M. Wt: 256.13
InChI Key: VKZVSZANPILWCX-UHFFFAOYSA-N
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Description

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one is an organic compound with the molecular formula C12H11Cl2NO This compound is characterized by the presence of a cyclohexenone ring substituted with a chloro group and an amino group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 4-chloroaniline with 2-chlorocyclohexanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-((4-methylphenyl)amino)cyclohex-2-EN-1-one
  • 2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one
  • 2-Chloro-3-((4-bromophenyl)amino)cyclohex-2-EN-1-one

Uniqueness

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one is unique due to the presence of both chloro and amino groups, which confer distinct chemical and biological properties. Its specific structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-3-(4-chloroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c13-8-4-6-9(7-5-8)15-10-2-1-3-11(16)12(10)14/h4-7,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZVSZANPILWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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